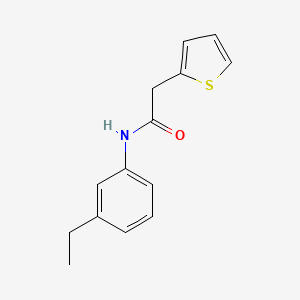
1-(1,3-benzodioxol-5-ylmethyl)-4-benzylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,3-benzodioxol-5-ylmethyl)-4-benzylpiperazine, also known as benzylpiperazine (BZP), is a psychoactive drug that belongs to the piperazine family. BZP was initially developed as an anti-parasitic drug, but it was later discovered to have psychoactive properties. BZP was widely used as a recreational drug in the early 2000s, but its use has declined since then due to its legal status and potential side effects. However, BZP still remains an essential compound in scientific research due to its unique properties and potential applications.
作用机制
BZP acts by binding to serotonin and dopamine receptors in the brain, which leads to the release of these neurotransmitters. This results in a range of effects, such as increased arousal, euphoria, and altered perception. BZP is also known to inhibit the reuptake of these neurotransmitters, which prolongs their effects. The exact mechanism of action of BZP is not fully understood, but it is believed to involve the activation of various signaling pathways in the brain.
Biochemical and Physiological Effects:
BZP has been shown to have a range of biochemical and physiological effects, such as increased heart rate, blood pressure, and body temperature. BZP also causes the release of various hormones, such as cortisol and prolactin, which are involved in the stress response and lactation, respectively. BZP has been shown to have both stimulant and hallucinogenic effects, which can lead to altered perception, mood, and behavior.
实验室实验的优点和局限性
BZP has several advantages for use in laboratory experiments, such as its well-defined pharmacological properties, ease of synthesis, and low cost. BZP is also relatively stable and can be stored for extended periods without significant degradation. However, BZP also has some limitations, such as its potential toxicity, which can limit its use in certain experiments. BZP is also a controlled substance in many countries, which can make it difficult to obtain and use for research purposes.
未来方向
There are several potential future directions for research on BZP, such as investigating its therapeutic potential in the treatment of various psychiatric disorders. BZP could also be used as a tool for studying the mechanisms of neurotransmitter release and reuptake in the brain. Furthermore, BZP could be used as a model compound for developing new psychoactive drugs with improved safety and efficacy profiles. Overall, BZP remains an important compound in scientific research due to its unique properties and potential applications.
合成方法
BZP can be synthesized by reacting 1,3-benzodioxole with benzyl chloride and piperazine in the presence of a strong base, such as sodium hydroxide. The reaction yields BZP as the primary product, which can be purified by various methods, such as recrystallization or chromatography. The synthesis of BZP is relatively straightforward and can be performed on a large scale, making it an important compound for research purposes.
科学研究应用
BZP has been extensively studied for its potential applications in various fields of science, such as pharmacology, toxicology, and neuroscience. BZP is known to act as a non-selective serotonin and dopamine receptor agonist, which makes it a valuable tool for studying the mechanisms of these neurotransmitters in the brain. BZP has also been used as a model compound for studying the effects of psychoactive drugs on behavior and cognition. Furthermore, BZP has been investigated for its potential therapeutic applications, such as in the treatment of depression, anxiety, and addiction.
属性
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-benzylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-2-4-16(5-3-1)13-20-8-10-21(11-9-20)14-17-6-7-18-19(12-17)23-15-22-18/h1-7,12H,8-11,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPHIMQEZDYKRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-ylmethyl)-4-benzylpiperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(methylthio)phenyl]-2,2-diphenylacetamide](/img/structure/B5740297.png)

![ethyl 4-{[(2-methoxyphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5740306.png)
![2,3,4,5,6-pentafluorobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B5740311.png)
![N-{[methyl(phenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5740314.png)
![1-[(2-nitrophenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5740328.png)
![4-methoxy-2-{[4-(4-methylbenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B5740334.png)
![2-[(4-chlorophenyl)thio]-N-(2,4-difluorophenyl)acetamide](/img/structure/B5740337.png)
![methyl 4-{[(anilinocarbonothioyl)amino]methyl}benzoate](/img/structure/B5740345.png)
![N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide](/img/structure/B5740353.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B5740364.png)

